8-bromoquinoline-5-carboxylic Acid
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Overview
Description
8-Bromoquinoline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-5-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-5-carboxylic acid derivatives or reduction to form 8-aminoquinoline-5-carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution: Formation of 8-substituted quinoline-5-carboxylic acid derivatives.
Oxidation: Formation of quinoline-5-carboxylic acid.
Reduction: Formation of 8-aminoquinoline-5-carboxylic acid.
Scientific Research Applications
8-Bromoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-bromoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Quinoline-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloroquinoline-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
8-Aminoquinoline-5-carboxylic acid: Contains an amino group instead of bromine, which significantly alters its chemical and biological properties.
Uniqueness: 8-Bromoquinoline-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Properties
IUPAC Name |
8-bromoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJDILQBGRMTFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452242 |
Source
|
Record name | 8-bromoquinoline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204782-96-7 |
Source
|
Record name | 8-bromoquinoline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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